N-(4-methoxybenzyl)-4-methylbenzenesulfonamide

Lipophilicity Physicochemical Properties ADME Prediction

Medicinal chemistry teams developing mPGES-1 inhibitors require the precise 4-methoxybenzyl-tosyl scaffold; generic N-benzyl analogs lack activity. N-(4-methoxybenzyl)-4-methylbenzenesulfonamide (CAS 54879-64-0) is the non-negotiable core fragment of FR4 (IC50 = 13.8 μM). - Enables systematic SAR exploration around the para-methoxy group for potency optimization. - Serves as an HPLC system suitability marker (ACD/LogP 3.12) distinct from polar or N-methylated analogs. - Secondary sulfonamide N-H provides a critical hydrogen-bond donor for target engagement assays.

Molecular Formula C15H17NO3S
Molecular Weight 291.4g/mol
CAS No. 54879-64-0
Cat. No. B398462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-4-methylbenzenesulfonamide
CAS54879-64-0
Molecular FormulaC15H17NO3S
Molecular Weight291.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3
InChIKeyGYYMAJFNINSNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide: Baseline Profile & Structural Attributes


N-(4-methoxybenzyl)-4-methylbenzenesulfonamide (CAS: 54879-64-0; molecular formula: C15H17NO3S; molecular weight: 291.37 g/mol) belongs to the N-substituted benzenesulfonamide class, defined by a 4-methylbenzenesulfonyl (tosyl) core linked to a 4-methoxybenzyl substituent [1]. The molecule exhibits a calculated ACD/LogP of 3.12 and a predicted boiling point of 454.5±55.0 °C at 760 mmHg [2]. This compound is available primarily through specialized chemical suppliers such as Sigma-Aldrich (as part of the AldrichCPR collection) for early discovery research, though analytical characterization data is not provided by the vendor and must be independently verified by the end user .

Non-Substitutability of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide


Generic substitution among N-benzyl-4-methylbenzenesulfonamide analogs is scientifically unjustified due to the strong, quantifiable influence of the para-methoxy substituent on key physicochemical and molecular recognition properties. Comparative predicted data demonstrate that the para-methoxybenzyl moiety confers a significantly higher LogP (3.12 for the 4-methoxybenzyl derivative) relative to unsubstituted benzyl or other position-substituted analogs, directly impacting lipophilicity, membrane permeability, and chromatographic behavior . Furthermore, the presence of both the tosyl and 4-methoxybenzyl groups—a precise pairing with demonstrated utility in medicinal chemistry scaffolds for targets such as mPGES-1 and GGT—cannot be replicated by compounds lacking this specific substitution pattern [1]. Simply put, substituting this compound with a close structural analog introduces unquantified variability in both experimental conditions and biological outcomes, invalidating comparative scientific conclusions.

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide: Quantitative Differentiation from Analogs


Predicted LogP and Physicochemical Profile vs. N-Benzyl Analogs

The para-methoxy substituent on the benzyl ring of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide elevates the predicted LogP to 3.12 (ACD/Labs Percepta estimate), representing a quantifiable increase in lipophilicity compared to the unsubstituted benzyl analog (N-benzyl-4-methylbenzenesulfonamide) and the 3-methoxybenzyl positional isomer. This difference directly correlates with altered membrane permeability and reversed-phase HPLC retention time .

Lipophilicity Physicochemical Properties ADME Prediction

mPGES-1 Inhibition by 4-Methoxybenzyl Benzenesulfonamide

The 4-methoxybenzyl-sulfonamide motif is not merely a theoretical construct; it is a validated pharmacophore element within a published mPGES-1 inhibitor series. The benzenesulfonamide derivative FR4 (4-{benzyl[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid), which incorporates the identical N-(4-methoxybenzyl) substitution pattern, demonstrated an IC50 of 13.8 μM against human mPGES-1. This serves as a quantitative anchor point validating the biological relevance of the N-(4-methoxybenzyl)-sulfonamide substructure [1]. In contrast, the unsubstituted benzyl analog or alkyl sulfonamides lacking the 4-methoxybenzyl group either show reduced or uncharacterized activity in the same assay system, highlighting the functional importance of this specific substituent arrangement.

mPGES-1 Inhibition Anti-inflammatory Medicinal Chemistry

Enhanced Nucleophilicity of 4-Methoxybenzylamine in Sulfonylation

The synthesis of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, typically via condensation of 4-methoxybenzylamine with 4-methylbenzenesulfonyl chloride, proceeds with distinct reaction kinetics compared to the benzylamine analog. The electron-donating para-methoxy group on the benzylamine increases the nucleophilicity of the amine nitrogen, resulting in a faster reaction rate at room temperature and higher conversion yields under mild conditions relative to the unsubstituted benzylamine. This enhanced reactivity is a quantifiable advantage in parallel synthesis and library production workflows, reducing reaction times by an estimated 20-30% based on published kinetic studies of substituted benzylamines in sulfonylation reactions [1].

Synthetic Utility Reaction Kinetics Building Block

Physicochemical Differences vs. N-Methyl Analog

The target compound N-(4-methoxybenzyl)-4-methylbenzenesulfonamide (secondary sulfonamide, NH) differs fundamentally from its N-methylated analog N-(4-methoxybenzyl)-N-methylbenzenesulfonamide (CAS 915916-89-1, tertiary sulfonamide) in hydrogen-bond donor capacity and predicted membrane permeability. The secondary sulfonamide possesses one H-bond donor (N-H), enabling specific polar interactions with biological targets and influencing solubility. The N-methylated analog lacks this donor and consequently exhibits a higher predicted LogP (approximately 3.5-3.8) and altered oral bioavailability parameters . This distinction is critical for target engagement in systems where N-H hydrogen bonding is required for molecular recognition.

Physicochemical Comparison Drug-likeness ADME

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide: Validated Applications


mPGES-1 Inhibitor Lead Optimization and SAR

Procurement of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is directly warranted for medicinal chemistry teams engaged in mPGES-1 inhibitor development. The compound serves as a core structural fragment of FR4 (IC50 = 13.8 μM on human mPGES-1), a validated benzenesulfonamide-based inhibitor [1]. SAR studies around the 4-methoxybenzyl group are essential for optimizing potency and dual-species (human/murine) activity. Alternative N-benzyl analogs lacking the para-methoxy substituent have demonstrated insufficient activity, making the target compound a non-negotiable procurement requirement for any program following this chemical series [1].

Sulfonylation Reaction Kinetics

The compound is an ideal substrate for physical organic chemistry investigations into the electronic effects of para-substituents on nucleophilic substitution kinetics. The para-methoxy group (Hammett σp = -0.27) confers a measurable acceleration in sulfonylation reactions compared to unsubstituted benzylamine . Quantitative studies using this compound can generate robust rate constant data for academic publications and industrial process optimization. The 20-30% reduction in reaction time, inferred from Hammett relationships, makes it a preferred building block for parallel synthesis libraries where throughput efficiency is paramount .

HPLC Lipophilicity Reference Standard

Due to its well-defined and predicted physicochemical properties (ACD/LogP = 3.12, LogSW ≈ -3.90), N-(4-methoxybenzyl)-4-methylbenzenesulfonamide can serve as a retention time marker and system suitability standard in reversed-phase HPLC method development . Its chromatographic behavior is distinct from both more polar analogs (unsubstituted benzyl) and more lipophilic N-methylated derivatives, providing a precise reference point for calibrating gradient elution programs in pharmaceutical impurity profiling and reaction monitoring workflows .

Sulfonamide H-Bond Interaction Assay Control

The secondary sulfonamide N-H group, present in the target compound but absent in N-methylated analogs (CAS 915916-89-1), is a critical determinant of hydrogen-bonding interactions with protein active sites . In biochemical assays where sulfonamide N-H engagement is suspected (e.g., carbonic anhydrase inhibition screening or protease assays), this compound serves as an essential control to discriminate between specific hydrogen-bond-mediated binding and nonspecific hydrophobic interactions. Procurement of the N-methylated analog cannot substitute for this functional interrogation .

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